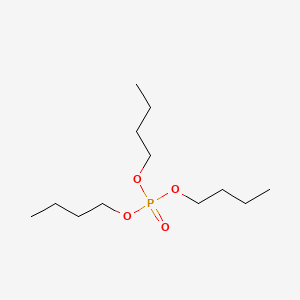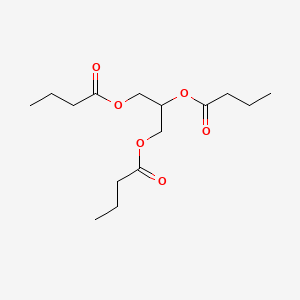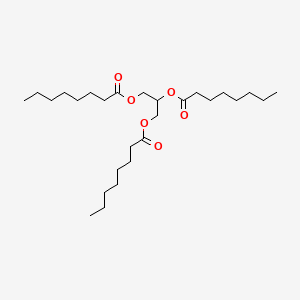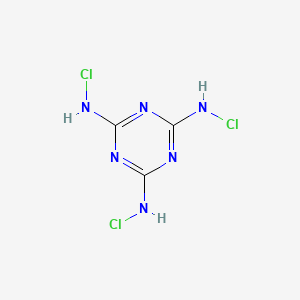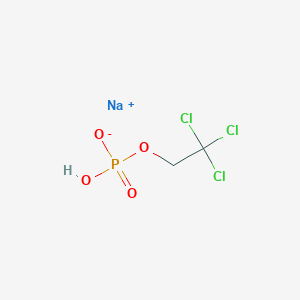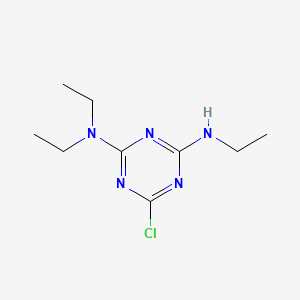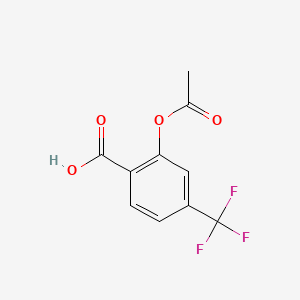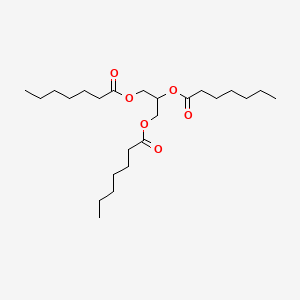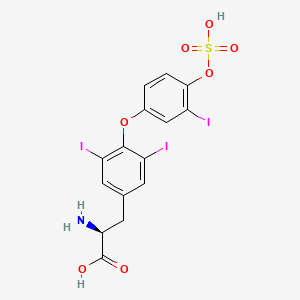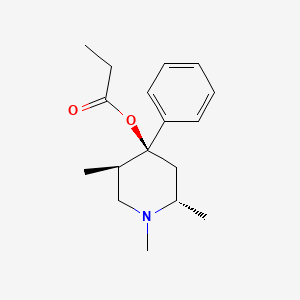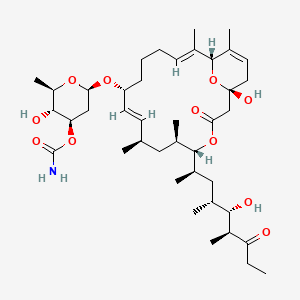![molecular formula C20H26N8O5 B1683106 2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid CAS No. 4299-28-9](/img/structure/B1683106.png)
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid, also known as tetrahydrofolate, is a reduced form of folic acid. It plays a crucial role in various biological processes, including the synthesis of nucleotides and amino acids. This compound is essential for the proper functioning of cells and is involved in the transfer of one-carbon units in metabolic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydroamethopterin typically involves the reduction of folic acid. One common method is the catalytic hydrogenation of folic acid using a palladium catalyst under hydrogen gas. The reaction is carried out in an aqueous solution at a controlled pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of tetrahydroamethopterin follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dihydrofolate and further to folic acid.
Reduction: It can be reduced back to its active form from dihydrofolate.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Dihydrofolate and folic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a cofactor in enzymatic reactions.
Biology: It plays a vital role in DNA synthesis and repair, making it essential for cell division and growth.
Medicine: It is used in the treatment of certain types of anemia and as a supplement in chemotherapy to reduce side effects.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement in food products.
Mechanism of Action
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid exerts its effects by acting as a coenzyme in various metabolic pathways. It is involved in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. Its molecular targets include enzymes such as thymidylate synthase and methionine synthase, which are crucial for DNA synthesis and methylation reactions.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase, preventing the formation of tetrahydroamethopterin.
Folic Acid: The oxidized form of tetrahydroamethopterin, which is converted to its active form in the body.
Dihydrofolate: An intermediate in the reduction of folic acid to tetrahydroamethopterin.
Uniqueness
2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid is unique due to its role as an active coenzyme in one-carbon metabolism. Unlike its oxidized counterparts, it is directly involved in critical biochemical reactions, making it indispensable for cellular function and growth.
Properties
CAS No. |
4299-28-9 |
|---|---|
Molecular Formula |
C20H26N8O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H26N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,11,13,24H,6-9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H5,21,22,23,26,27) |
InChI Key |
GLSBTKIRCIEEJO-UHFFFAOYSA-N |
SMILES |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(CC1CNC2=NC(=NC(=C2N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
tetrahydromethotrexate tetrahydromethotrexate, (DL)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


